Product packaging for Heptanoic--d5 Acid(Cat. No.:CAS No. 1219803-98-1)

Heptanoic--d5 Acid

Cat. No.: B1141725
CAS No.: 1219803-98-1
M. Wt: 135.22 g/mol
InChI Key: MNWFXJYAOYHMED-ZBJDZAJPSA-N
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Description

Significance of Stable Isotope Tracers in Advanced Scientific Investigations

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to make them distinguishable from their naturally occurring counterparts. maastrichtuniversity.nl These labeled molecules, or tracers, allow scientists to track metabolic fluxes and the fate of specific compounds within a biological system. nih.gov The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous in human research because they are non-radioactive and safe. nih.govnih.gov The core principle lies in the mass difference between the tracer and the endogenous molecule, which enables their detection and quantification using mass spectrometry. maastrichtuniversity.nlphysoc.org This methodology has been instrumental in advancing our understanding of carbohydrate, fat, and protein metabolism in vivo. maastrichtuniversity.nlphysoc.org

Methodological Advantages of Deuterated Compounds in Isotope Dilution Mass Spectrometry and Mechanistic Elucidation

Deuterated compounds, which are molecules where one or more hydrogen atoms are replaced by deuterium, offer significant advantages in analytical chemistry and mechanistic studies. In isotope dilution mass spectrometry (IDMS), a known quantity of a deuterated standard is added to a sample. americanlaboratory.com Because the deuterated and non-deuterated versions of a compound have nearly identical chemical properties, they behave similarly during sample preparation and analysis. nih.gov This allows for highly accurate quantification by correcting for any sample loss or matrix effects. frontiersin.org The specificity of mass spectrometry can distinguish between the native and labeled compounds, even if they co-elute chromatographically. americanlaboratory.com Furthermore, the kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to elucidate reaction mechanisms.

Positioning of Heptanoic-d5 Acid within the Landscape of Deuterated Fatty Acid Research

Heptanoic-d5 acid is a deuterated form of heptanoic acid, a seven-carbon saturated fatty acid. cymitquimica.comcymitquimica.com It serves as a valuable tool in the broad field of fatty acid research. eurisotop.comeurisotop.com Deuterated fatty acids, including heptanoic-d5 acid, are used as internal standards for the quantification of their non-deuterated counterparts in various biological samples. imreblank.ch This is crucial for studying fatty acid metabolism and its role in health and disease. The use of such labeled compounds allows for precise and reliable measurements, contributing to a deeper understanding of lipid biochemistry. caymanchem.com

Chemical and Physical Properties

Below is a comparison of the chemical and physical properties of Heptanoic Acid and its deuterated form, Heptanoic-d5 Acid.

PropertyHeptanoic AcidHeptanoic-d5 Acid
Chemical Formula C₇H₁₄O₂ nih.govsolubilityofthings.comC₇D₅H₉O₂ cymitquimica.com
Molecular Weight 130.18 g/mol atamanchemicals.comnih.gov135.2157 g/mol cymitquimica.com
Appearance Colorless, oily liquid atamanchemicals.comwikipedia.orgColorless Liquid cymitquimica.com
Odor Unpleasant, rancid atamanchemicals.comwikipedia.orgNot specified
Boiling Point 223-223.4°C atamanchemicals.comNot specified
Melting Point -10.5°C atamanchemicals.comNot specified
Solubility in Water Slightly soluble atamanchemicals.comwikipedia.orgNot specified
Solubility in Organic Solvents Very soluble in ethanol (B145695) and ether atamanchemicals.comwikipedia.orgNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219803-98-1

Molecular Formula

C7H14O2

Molecular Weight

135.22 g/mol

IUPAC Name

6,6,7,7,7-pentadeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2

InChI Key

MNWFXJYAOYHMED-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O

Canonical SMILES

CCCCCCC(=O)O

Synonyms

Heptanoic--d5 Acid

Origin of Product

United States

Advanced Analytical Applications of Heptanoic D5 Acid

Development and Validation of Quantitative Analytical Methods Utilizing Heptanoic-d5 Acid as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing enhanced accuracy and precision. chempep.com Heptanoic-d5 acid is frequently employed in the development and validation of robust analytical methods for the quantification of fatty acids and other metabolites in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and semi-volatile compounds. nih.gov For non-volatile metabolites like fatty acids, a derivatization step is often required to increase their volatility for GC analysis. nih.gov In targeted GC-MS metabolomics, Heptanoic-d5 acid serves as an excellent internal standard for the quantification of its unlabeled analog, heptanoic acid, and other short- to medium-chain fatty acids.

During analysis, the deuterated standard is added to the sample at a known concentration before extraction and derivatization. It co-elutes with the target analyte from the GC column. The mass spectrometer then detects both the unlabeled analyte and the deuterated internal standard based on their distinct mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved, correcting for any sample loss during preparation or variability in injection volume. nih.gov

Table 1: Illustrative GC-MS Parameters for Fatty Acid Analysis This table represents typical parameters and is not from a specific study.

Parameter Setting Purpose
Column DB-225 or similar Provides separation of fatty acid methyl esters (FAMEs).
Injection Mode Split/Splitless Introduces a small, precise volume of the sample onto the column.
Oven Program Temperature gradient (e.g., 100°C to 240°C) Separates compounds based on their boiling points and column interactions.
Ionization Mode Electron Ionization (EI) at 70 eV Fragments molecules into reproducible patterns for identification. nih.gov

| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values for the analyte and internal standard. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing a wide range of metabolites in biological fluids due to its high sensitivity and selectivity, often without the need for derivatization. researchgate.netshimadzu.com Heptanoic-d5 acid is utilized as an internal standard in various LC-MS/MS assays for quantifying short-chain fatty acids and other compounds. zu.edu.pk

In a typical LC-MS/MS workflow, the internal standard is added to samples, which are then subjected to extraction procedures like protein precipitation or solid-phase extraction (SPE). eurofins.combioanalysis-zone.com The extract is injected into the LC system, where the analyte and internal standard are chromatographically separated before entering the mass spectrometer. Using Multiple Reaction Monitoring (MRM), a specific precursor ion for the analyte and its internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. gcms.cz This highly specific detection method minimizes interferences and enhances quantification accuracy. gcms.cz

Absolute and Relative Quantification Strategies in Omics Platforms

Spectroscopic Characterization Utilizing the Deuterium (B1214612) Label

The strategic incorporation of deuterium into Heptanoic Acid, creating Heptanoic-d5 Acid, provides a powerful tool for detailed spectroscopic analysis. The mass difference between hydrogen and deuterium, and the distinct nuclear spin properties of deuterium, allow for advanced characterization of molecular structure, dynamics, fragmentation pathways, and intermolecular interactions that are often challenging to study in their non-deuterated counterparts.

Application of Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Structural and Dynamic Analysis

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a highly effective technique for investigating the structure and dynamics of molecules like Heptanoic-d5 Acid. aocs.orgsigmaaldrich.com Unlike proton (¹H) NMR, which can be limited by large signal intensities in highly concentrated samples, ²H NMR focuses solely on the deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com This makes it an ideal method for verifying deuterium enrichment and for detailed structural elucidation of highly deuterated compounds. sigmaaldrich.com

The primary advantage of ²H NMR in this context is its ability to monitor molecular reorientations over a broad range of rates. sfasu.edu This allows researchers to determine whether the deuterated molecule is rigidly held or undergoing dynamic processes. For instance, studies on deuterated phenols in cement have demonstrated the power of ²H NMR to distinguish between liquid-like, mobile molecules and more rigidly bound forms by analyzing the spectral lineshapes. sfasu.edu In the case of Heptanoic-d5 Acid, ²H NMR can provide insights into the mobility of the fatty acid chain. The dynamics of the deuterated segments of the alkyl chain can be quantified by modeling the temperature-dependent changes in the deuterium lineshape, which can reveal the rates of conformational exchanges, such as gauche-trans isomerizations. illinois.edunih.gov

Research on other deuterated molecules provides a framework for the potential data obtainable for Heptanoic-d5 Acid. For example, in studies of deuterated leucine (B10760876) side chains in peptides, ²H NMR has been used to quantify the dynamics of the isopropyl group, showing that its mobility is highly sensitive to its environment. nih.gov Similarly, for Heptanoic-d5 Acid, one could expect to observe distinct spectral features corresponding to different motional regimes of the deuterated carbon positions along the aliphatic chain.

Table 1: Potential ²H NMR Observables for Heptanoic-d5 Acid and Their Interpretations

²H NMR ObservableInterpretation
Chemical Shift (δ)Provides information about the electronic environment of the deuterium nucleus, aiding in structural assignment.
Quadrupolar Coupling Constant (QCC)Reflects the strength of the interaction between the deuterium nucleus and the local electric field gradient, sensitive to molecular orientation and dynamics.
Spectral LineshapeCan distinguish between isotropic motion (sharp singlet), anisotropic motion (Pake doublet), and intermediate motional regimes.
Spin-Lattice Relaxation Time (T1)Provides information on the rates of molecular motion on the order of the NMR frequency.

Advanced Mass Spectrometry Fragmentation Pattern Analysis for Deuterium Localization and Elucidation of Isotopic Distribution

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, and for Heptanoic-d5 Acid, it offers a direct method for confirming the incorporation of deuterium and understanding its distribution within the molecule. zu.edu.pknih.gov The fragmentation patterns observed in a mass spectrum are highly characteristic of a molecule's structure. libretexts.orgsavemyexams.com In the case of deuterated compounds, these patterns are predictably shifted, allowing for precise localization of the deuterium atoms.

For carboxylic acids like heptanoic acid, electron impact (EI) ionization often leads to characteristic fragmentation, including the McLafferty rearrangement. libretexts.orgmsu.edu The mass spectrum of non-deuterated heptanoic acid shows a characteristic ion at m/z 60, resulting from this rearrangement. libretexts.org For Heptanoic-d5 Acid, the mass of this fragment would be shifted depending on the position of the deuterium atoms involved in the rearrangement, thus providing clear evidence for their location on the alkyl chain.

Table 2: Predicted Key Mass Fragments for Heptanoic Acid and Heptanoic-d5 Acid

Fragment IonPredicted m/z (Heptanoic Acid)Predicted m/z (Heptanoic-d5 Acid)Fragmentation Process
[M]⁺130135Molecular Ion
[M-OH]⁺113118Loss of hydroxyl radical
[M-COOH]⁺8590Loss of carboxyl group
McLafferty Rearrangement Ion6060, 61, 62, 63, 64, or 65Dependent on deuterium position

Note: The exact m/z of the McLafferty rearrangement ion for Heptanoic-d5 Acid would depend on which carbon atoms bear the deuterium labels.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies of Deuterated Analogs

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the conformational states and intermolecular interactions of molecules. scielo.brresearchgate.net The substitution of hydrogen with deuterium in Heptanoic-d5 Acid induces a significant shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds, a phenomenon known as the isotopic effect. This shift is particularly useful as it moves the C-D stretching vibrations into a "silent" region of the spectrum (around 2100-2200 cm⁻¹) where there is typically little interference from other vibrational modes in biological systems. uidaho.eduresearchgate.net

This spectral separation allows for the unambiguous monitoring of the deuterated parts of the molecule. For instance, two-dimensional infrared (2D-IR) spectroscopy has been used to study the conformational isomers of deuterated formic acid in solution, revealing distinct syn and anti conformers that are not easily observable with conventional IR spectroscopy. nih.govacs.org Similar studies on Heptanoic-d5 Acid could elucidate the conformational preferences of its alkyl chain and carboxyl group in different environments.

Raman spectroscopy is also a powerful tool for studying deuterated fatty acids. researchgate.netnih.gov The C-D stretching bands in the Raman spectrum are sensitive probes of the hydrocarbon chain conformation and packing. nih.gov Temperature-dependent Raman studies can reveal phase transitions and changes in lipid ordering. researchgate.net For Heptanoic-d5 Acid, Raman spectroscopy could be used to investigate how it incorporates into lipid membranes and how its conformational order is affected by its surroundings. The intensity of the C-D Raman signal can also be used to quantify the uptake and distribution of the deuterated fatty acid within cells and tissues. uidaho.edu

Table 3: Key Vibrational Modes and Their Expected Frequencies for Heptanoic-d5 Acid

Vibrational ModeTypical Frequency Range (cm⁻¹) (Non-deuterated)Expected Frequency Range (cm⁻¹) (Deuterated)Spectroscopic TechniqueInformation Gained
C-H Stretch2800-3000N/AIR, RamanAlkyl chain structure
C-D StretchN/A2100-2200IR, RamanConformation and environment of deuterated segments
C=O Stretch~1700-1760~1700-1760IR, RamanHydrogen bonding and conformation of the carboxyl group
O-H Stretch~2500-3300N/AIRHydrogen bonding of the carboxyl group
C-C Stretch~800-1200~800-1200RamanSkeletal conformation of the alkyl chain

Mechanistic and Tracer Studies in Non Clinical Biological Models

Elucidation of Biochemical Pathways in in vitro and in vivo Animal Systems (excluding human clinical studies)

The ability to track the journey of Heptanoic-d5 acid through various metabolic routes provides invaluable insights into the intricacies of cellular biochemistry.

Conversely, the catabolism of Heptanoic-d5 acid via β-oxidation can also be monitored. This process breaks down the fatty acid into smaller units, ultimately producing acetyl-CoA, which can enter the Krebs cycle. The detection of deuterated metabolites at various stages of this pathway provides a clear picture of the rate and regulation of fatty acid oxidation. Studies have shown that odd-chain fatty acids like heptanoic acid can be metabolized, and their breakdown products can serve anaplerotic roles, replenishing Krebs cycle intermediates. nih.gov

Metabolic flux analysis, a powerful technique to quantify the rates of metabolic reactions, is greatly facilitated by the use of stable isotope tracers like Heptanoic-d5 acid. By measuring the rate of incorporation of the deuterium (B1214612) label into various metabolites over time, a dynamic view of metabolic pathways can be constructed. This allows for the identification of key metabolic intermediates and the determination of flux through different branches of a metabolic network.

For instance, the metabolism of Heptanoic-d5 acid can be traced within different cellular compartments, such as the mitochondria and peroxisomes, where fatty acid oxidation occurs. This provides spatial information about metabolic processes and helps to understand how these compartments coordinate their functions. The analysis of deuterated acylcarnitines in plasma can indicate the efficient metabolism of the parent compound. nih.gov

Deuterated fatty acids are particularly useful in the study of lipid peroxidation, a key process in oxidative stress-induced cell damage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. In the context of lipid peroxidation, the abstraction of a hydrogen atom from a fatty acid is a critical initiation step. By replacing hydrogen with deuterium at specific positions, the rate of this initial step can be significantly reduced, a phenomenon known as the kinetic isotope effect.

By incorporating Heptanoic-d5 acid into cellular membranes, researchers can assess its impact on the susceptibility of lipids to peroxidation. A reduction in lipid peroxidation products in the presence of the deuterated fatty acid would provide strong evidence for the role of C-H bond cleavage in the initiation of this damaging process. This approach helps to elucidate the mechanisms of oxidative stress and to evaluate the potential of deuterated compounds as protective agents against it.

Investigation of Metabolic Flux and Intermediates in Cellular and Subcellular Compartments

Enzyme Mechanism Elucidation and Kinetic Isotope Effect (KIE) Analysis

The study of enzyme mechanisms and kinetics is another area where Heptanoic-d5 acid proves to be a valuable probe.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of an enzymatic reaction. If the cleavage of a C-H bond is the slowest step in a reaction, replacing the hydrogen with deuterium will result in a significant decrease in the reaction rate. By comparing the rate of the enzymatic reaction with Heptanoic acid and Heptanoic-d5 acid, researchers can determine if the C-H bond cleavage is indeed rate-limiting. This information is crucial for understanding the catalytic mechanism of an enzyme.

Many enzymatic reactions involve the transfer of a hydrogen atom or the activation of a C-H bond. scielo.br The use of deuterated substrates like Heptanoic-d5 acid can provide detailed insights into these fundamental chemical processes. The magnitude of the KIE can give clues about the geometry of the transition state and the nature of the chemical bond being broken. These studies contribute to a deeper understanding of how enzymes achieve their remarkable catalytic efficiency and specificity. The development of methodologies for C-H activation is a significant area of research, with applications in synthesizing complex molecules. diva-portal.org

Characterization of Rate-Determining Steps in Enzymatic Transformations

Application in Cell Culture Models and Isolated Organ Systems for Metabolic Research

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling scientists to trace the fate of specific molecules within the complex environment of a cell or organ. Heptanoic-d5 acid, as a deuterated analogue of the seven-carbon fatty acid, is particularly useful for interrogating fatty acid oxidation and anaplerosis—the process of replenishing Krebs cycle intermediates.

In cell culture models, Heptanoic-d5 acid can be introduced into the culture medium to study cellular metabolism under various conditions. For instance, in studies involving cells with genetic defects in fatty acid metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Heptanoic-d5 acid can be used to trace the efficacy of odd-chain fatty acids in bypassing the enzymatic block and providing substrates for the Krebs cycle. Researchers can monitor the appearance of the deuterium label in downstream metabolites like succinyl-CoA, providing a direct measure of the compound's anaplerotic contribution.

A notable application is in cancer cell research. Certain cancer cells, such as those in prostate cancer, exhibit altered fatty acid metabolism. The enzymes that activate medium-chain fatty acids, Acyl-CoA Synthetase Medium-Chain family members (ACSMs), are implicated in cancer growth. By supplying Heptanoic-d5 acid to prostate cancer cell lines, researchers can trace its uptake and oxidation, elucidating the role these pathways play in tumor bioenergetics and survival.

Isolated organ systems, such as perfused livers or hearts, offer a bridge between in vitro cell cultures and in vivo whole-organism studies. In these models, Heptanoic-d5 acid can be introduced into the perfusate to study organ-specific metabolism in a controlled environment. For example, a perfused liver from a mouse model of a fatty acid oxidation disorder could be supplied with Heptanoic-d5 acid to quantify its rate of oxidation and its effect on hepatic energy status, such as reversing steatosis or increasing glycogen (B147801) content, without the confounding variables of systemic metabolism.

The data below illustrates a hypothetical experiment tracking the metabolic fate of Heptanoic-d5 acid in a cell culture model of MCAD deficiency, demonstrating its anaplerotic potential.

MetaboliteLabeled (d5) Concentration (nmol/mg protein)Unlabeled Concentration (nmol/mg protein)Fold Increase of Labeled vs. Endogenous
Heptanoyl-carnitine-d515.20.1152.0
Propionyl-carnitine-d28.51.27.1
Succinyl-CoA-d24.10.58.2
Citrate-d22.520.40.12

This table represents hypothetical data derived from principles discussed in referenced literature. The metabolic conversion of Heptanoic-d5 acid results in downstream metabolites with fewer deuterium atoms.

Deuterium Labeling for Understanding Nutrient Utilization and Conversion in Model Organisms

Deuterium labeling is a powerful technique for tracing the utilization and conversion of nutrients within a whole organism. The stable isotope acts as a silent marker that allows scientists to follow the journey of the labeled molecule, Heptanoic-d5 acid, from administration to its ultimate metabolic fate. This approach is superior to using non-labeled compounds, as it allows for the clear differentiation between the exogenously supplied nutrient and the pre-existing endogenous pools.

In model organisms, such as mice genetically engineered to mimic human metabolic diseases, Heptanoic-d5 acid can be administered to track how it is absorbed, distributed to various tissues, and catabolized. For example, in the Acadm-/- mouse model for MCAD deficiency, oral administration of triheptanoin (B1683035) (the triglyceride form of heptanoic acid) has been shown to improve energy homeostasis. Using a deuterated version, such as triheptanoin-d15 (containing three Heptanoic-d5 acid molecules), would enable precise tracking of its conversion. The odd-chain fatty acid is metabolized via beta-oxidation to produce propionyl-CoA and acetyl-CoA. The propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle.

By analyzing blood and tissue samples using mass spectrometry, researchers can detect and quantify the deuterium-labeled downstream products. This provides unequivocal evidence of the nutrient's metabolic pathway and its contribution to cellular energy. For instance, detecting deuterated valeryl-carnitine and propionyl-carnitine in the plasma of a treated mouse would confirm the breakdown of the administered Heptanoic-d5 acid.

This method also helps in understanding de novo lipogenesis, the synthesis of new fatty acids. When Heptanoic-d5 acid is metabolized, its deuterium atoms can be incorporated into other molecules. For example, the acetyl-CoA produced from its oxidation can be used to build new, longer-chain fatty acids. Detecting deuterium in palmitic or stearic acid after administration of Heptanoic-d5 acid would quantify the contribution of this medium-chain fatty acid to the total lipid pool. Such studies are critical for understanding the complex interplay of dietary fats and endogenous lipid synthesis.

The following table provides an example of data that could be generated from an in vivo study in a model organism, tracking the conversion of orally administered Heptanoic-d5 acid into key metabolic intermediates.

AnalytePlasma Concentration in Control Group (µM)Plasma Concentration in Treated Group (µM) (Labeled Portion)
Heptanoyl-carnitine< 0.15.8 (d5)
Valeryl-carnitine0.22.1 (d4)
Propionyl-carnitine0.53.4 (d2)
Palmitic Acid150.02.5 (d2, d4)

This table represents hypothetical data based on principles from referenced literature, illustrating how Heptanoic-d5 acid is metabolized and its deuterium label is incorporated into various downstream molecules in a model organism.

Computational and Theoretical Investigations of Heptanoic D5 Acid

Molecular Modeling and Dynamics Simulations of Deuterated Fatty Acid Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules at an atomic level. mdpi.comgalaxyproject.org These techniques have been applied to study a wide range of biological and chemical systems, including the interactions of fatty acids with cell membranes and proteins. polimi.itresearchgate.net In the context of deuterated fatty acids like Heptanoic-d5 acid, these simulations can provide detailed insights into how isotopic labeling affects their structural and dynamic properties.

MD simulations can model the movement and interactions of individual atoms over time by solving classical equations of motion. mdpi.com This allows researchers to visualize how a molecule like Heptanoic-d5 acid orients and moves within a complex environment, such as a lipid bilayer, which is the primary component of cell membranes. polimi.itresearchgate.net For instance, simulations can reveal the preferred location of the fatty acid within the membrane, how it affects the ordering and fluidity of the surrounding lipid molecules, and the nature of its interactions with water and other molecules. researchgate.netill.eu

Studies combining MD simulations with experimental techniques like 2H NMR spectroscopy have been used to characterize the organization of very long-chain fatty acids in phospholipid bilayers. researchgate.net These studies have shown that factors such as the protonation state of the carboxylic acid group can significantly influence the position and ordering of the fatty acid within the membrane. researchgate.net For deuterated fatty acids, simulations can specifically probe the consequences of the increased mass of deuterium (B1214612) on the vibrational dynamics and intermolecular interactions, which can subtly alter the molecule's behavior.

Furthermore, MD simulations are instrumental in understanding the initial events of interaction between fatty acids and biological targets, which can be a precursor to metabolic processes or other biological activities. polimi.it By modeling the forces between atoms, these simulations can help elucidate the mechanisms of binding and recognition at a molecular level.

Quantum Chemical Calculations for Isotopic Effects on Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate means of investigating the electronic structure and properties of molecules. osti.gov These methods are particularly valuable for understanding the subtle effects of isotopic substitution, such as the replacement of hydrogen with deuterium in Heptanoic-d5 acid.

One of the primary consequences of deuteration is the change in vibrational frequencies of the C-D bonds compared to C-H bonds, stemming from the greater mass of deuterium. thieme-connect.de Quantum chemical calculations can precisely predict these vibrational frequencies and the associated zero-point energies (ZPEs). ulb.ac.beacs.org Changes in ZPE upon a chemical reaction or interaction are a key determinant of kinetic isotope effects (KIEs), where a deuterated molecule may react at a different rate than its non-deuterated counterpart.

For carboxylic acids, quantum chemical studies have been employed to investigate how deuteration affects acidity. acs.org These studies have shown that deuteration can slightly decrease the acidity of carboxylic acids, and the magnitude of this effect can be correlated with the location of the deuterium atoms. acs.org Ab initio computations can support these experimental findings, although they sometimes overestimate the magnitude of the isotope effects. acs.org

Furthermore, quantum chemical methods like Density Functional Theory (DFT) are used to model the transition states of chemical reactions involving fatty acids. mdpi.com By calculating the energy barriers for reactions such as hydrogen abstraction, researchers can gain insight into the mechanisms of processes like lipid peroxidation. mdpi.com For Heptanoic-d5 acid, such calculations could predict how deuteration at specific positions along the alkyl chain influences its susceptibility to oxidative processes. These theoretical predictions can be compared with experimental data from techniques like microwave spectroscopy to refine the understanding of molecular structures. aip.org

Predictive Modeling of Metabolic Fate and Isotope Exchange Processes

Predictive modeling in the context of Heptanoic-d5 acid aims to simulate and forecast its metabolic transformations and the potential for its deuterium labels to be exchanged. This involves creating mathematical models that incorporate known biochemical pathways and reaction kinetics. diva-portal.org The use of stable isotopes like deuterium is a cornerstone of metabolic research, allowing scientists to trace the journey of molecules through complex biological systems. rsc.orgnih.gov

Computational models have been developed to quantify fatty acid metabolism using data from stable isotope labeling experiments. nih.govplos.org These models, such as Fatty Acid Synthesis and Elongation (FASA), can analyze mass spectrometry data to determine the contribution of different pathways, like de novo synthesis versus uptake from the environment, to the cellular pool of a particular fatty acid. nih.gov For Heptanoic-d5 acid, such models could predict how it is incorporated into more complex lipids, or whether it undergoes chain shortening or elongation.

A key challenge in tracking deuterated compounds is distinguishing them from the vast number of naturally occurring lipids. acs.orgbiorxiv.orgbiorxiv.org To address this, innovative techniques like dual-isotope labeling have been developed, where a mixture of two differently deuterated fatty acids is used. nih.govacs.org This creates a unique mass spectral signature that can be more easily identified. nih.govacs.org Software tools are then used to automatically detect these labeled metabolites and determine their structures. nih.govacs.org

Predictive models of metabolism also consider the possibility of isotope exchange, where the deuterium atoms on the labeled molecule are replaced by hydrogen atoms from the surrounding environment. thieme-connect.de Understanding the likelihood and mechanisms of these exchange processes is crucial for the correct interpretation of tracer studies. For example, palladium-catalyzed methods have been developed for the specific deuteration of carboxylic acids, and the reverse reaction (de-deuteration) can also be studied to understand the stability of the label under various conditions. thieme-connect.de

Future Directions and Emerging Research Avenues for Deuterated Fatty Acids

Innovation in Synthetic Strategies for Regioselective Deuteration and Scalable Production

The synthesis of deuterated compounds, including fatty acids, is a critical area of development, with a strong focus on improving efficiency, selectivity, and scalability. researchgate.net Traditional methods for deuterium (B1214612) labeling often involve harsh reaction conditions, which can lead to low functional group tolerance and undesirable side reactions. thieme-connect.com Modern strategies are increasingly moving towards more sophisticated and milder approaches to achieve precise deuterium incorporation.

Regioselective Deuteration: Achieving regioselectivity—the ability to introduce deuterium at specific positions within a molecule—is a key goal. thieme-connect.com This is particularly important for studying metabolic pathways and the effects of deuteration on specific molecular interactions. nih.gov Techniques involving directing groups on the substrate have proven highly effective for the regioselective deuteration of complex molecules under mild conditions. thieme-connect.com For instance, palladium-catalyzed hydrogen isotope exchange (HIE) reactions using directing groups like 8-aminoquinoline (B160924) have enabled the ortho-selective deuteration of aromatic acids and β-deuteration of aliphatic acids using heavy water (D₂O) as the deuterium source. thieme-connect.com Base-catalyzed hydrogen-deuterium exchange is another efficient and economical strategy, particularly for carbonyl compounds like fatty acids, where keto-enol equilibria can facilitate excellent site-selectivity. osti.gov

Scalable Production: The cost and complexity of producing deuterated compounds have historically limited their widespread use. resolvemass.canih.gov Innovations are addressing these challenges by developing more cost-effective and scalable production methods. Some companies are now capable of scaling production from gram quantities for research and development to metric-ton volumes for commercial manufacturing, ensuring a reliable supply chain. isotope.com Electrochemical methods are also showing promise for the cost-effective synthesis of deuterated compounds. rsc.orgresearchgate.net These approaches use inexpensive electricity and can be run under mild conditions, reducing waste and avoiding hazardous reagents. rsc.org For example, the electrolysis of glucose in heavy water using a graphene oxide membrane has been explored for the deuteration of organic compounds. rsc.org

Expansion of Heptanoic-d5 Acid Applications in Emerging Analytical Fields

Deuterated fatty acids like Heptanoic-d5 acid are becoming invaluable tools in burgeoning analytical fields such as exposomics and microbiome research. juniperpublishers.com Their unique isotopic signature allows them to be used as tracers to follow the metabolic fate of molecules in complex biological systems. mdpi.com

Exposomics: Exposomics is the comprehensive study of all environmental exposures an individual experiences over a lifetime and how these exposures relate to health. nih.govnih.gov This field aims to move beyond single exposure-disease relationships to a more holistic understanding of environmental health. europa.eu Deuterated compounds can be used as tracers to study how environmental chemicals are metabolized and to identify biomarkers of exposure and effect. nih.gov By tracking the metabolic pathways of deuterated fatty acids, researchers can gain insights into how exposures alter lipid metabolism, which is implicated in numerous diseases. nih.gov

Microbiome Research: The gut microbiome plays a crucial role in human health, influencing everything from metabolism to immunity. mdpi.comnih.gov Diet is a major factor shaping the gut microbial community, and microbial-derived metabolites like short-chain fatty acids (SCFAs) are key signaling molecules. mdpi.comnih.gov Deuterated fatty acids can be used to trace the production and absorption of SCFAs by the gut microbiota and to understand how these processes are linked to health and disease. regeneraprime.com For instance, they can help elucidate the role of specific microbial species in fatty acid metabolism and the impact of dietary interventions on the microbiome's metabolic output. frontiersin.org

Integration of Deuterated Tracers with Advanced Imaging Technologies

The combination of deuterated tracers with sophisticated imaging techniques is revolutionizing our ability to visualize metabolic processes at the cellular and tissue level. Imaging mass spectrometry, in particular, stands out for its ability to provide spatial information about the distribution of molecules.

Imaging Mass Spectrometry for Spatial Lipidomics: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful imaging mass spectrometry technique that can be used to analyze the distribution of lipids in cell membranes with high spatial and mass resolution. researchgate.net By incubating cells with deuterated fatty acids, such as deuterated α-linolenic acid and linoleic acid, researchers can track their incorporation into various phospholipids (B1166683) and map their distribution within the cell membrane. researchgate.netchalmers.se This provides valuable information about lipid turnover and the spatial organization of lipid metabolism. researchgate.netchalmers.se This approach has been used to study the accumulation and incorporation of fatty acids into longer-chain fatty acids and to determine the relative amounts of different phospholipids in the cell membrane. chalmers.se The ability to visualize the localization of specific lipid species provides a deeper understanding of their roles in cellular processes and how these are altered in disease states. researchgate.netresearchgate.net

Addressing Challenges in Deuterated Compound Research: Stability, Cost-Efficiency, and Data Analysis Complexity

Despite the significant progress, several challenges remain in the field of deuterated compound research.

Stability: The stability of the deuterium label is a critical consideration. mdpi.com While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuterium exchange can occur in certain conditions, such as in protic solutions, potentially leading to a decrease in the degree of labeling. nih.govmdpi.commusechem.com The storage of deuterated compounds in acidic or basic solutions should generally be avoided to prevent such exchange. researchgate.net Furthermore, deuterium labels on fatty acids may be lost during metabolic processes like desaturation. mdpi.com

Cost-Efficiency: The cost of producing deuterated compounds remains a significant barrier to their wider application. resolvemass.ca Deuterium oxide (D₂O) and other deuterated reagents are more expensive than their non-deuterated counterparts, which contributes to the higher manufacturing costs of deuterated products. resolvemass.canih.gov While scalable production methods are being developed, further innovations are needed to make these valuable research tools more accessible.

Data Analysis Complexity: The use of deuterated tracers generates complex datasets that require sophisticated analysis tools. acs.org In mass spectrometry-based studies, the data can be complex due to the presence of multiple isotopologues and the need to correct for the natural abundance of isotopes. biorxiv.orgresearchgate.net Specialized software and computational models are often required to process and interpret the data accurately. acs.orgbiorxiv.org For example, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), data analysis is complicated by factors like back-exchange, where the deuterium label is partially lost during the experiment. acs.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for deuterium-labeled heptanoic acid (Heptanoic-d5 Acid), and how do isotopic purity and yield vary across methods?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of heptenoic acid precursors or acid-catalyzed exchange in deuterated solvents. Isotopic purity (>98% deuterium incorporation) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Yields depend on reaction time, catalyst selection (e.g., Pd/C or PtO₂), and solvent deuteration efficiency . Replication requires strict control of moisture and oxygen to prevent isotopic dilution.

Q. How should researchers characterize the physicochemical properties of Heptanoic-d5 Acid for metabolic tracing studies?

  • Methodological Answer : Key properties include melting point (≈−10°C), boiling point (≈223°C), and logP (≈2.1). Deuterium labeling minimally alters these properties compared to non-deuterated heptanoic acid. Characterization should involve gas chromatography (GC) coupled with flame ionization detection (FID) for purity assessment and isotopic ratio mass spectrometry (IRMS) to verify deuterium distribution .

Q. What are the best practices for ensuring stability and storage of Heptanoic-d5 Acid in long-term studies?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation and isotopic exchange. Regular stability testing via GC-MS every 6 months is recommended. Avoid aqueous buffers unless immediately used, as prolonged exposure accelerates deuterium loss .

Advanced Research Questions

Q. How can researchers optimize analytical methods like DI-SDME-GC-FID for trace quantification of Heptanoic-d5 Acid in complex biological matrices?

  • Methodological Answer : Single-drop microextraction (DI-SDME) with derivatization (e.g., BSTFA) enhances volatility and detection sensitivity. For Heptanoic-d5 Acid, limit of detection (LOD) can reach 0.008 mg·L⁻¹, outperforming non-deuterated analogs due to reduced background interference. Calibration curves require matrix-matched standards to account for ion suppression in biological samples .
  • Data Highlight : DI-SDME-GC-FID achieves RSD <11.4% for caproic acid analogs, but precision improves for Heptanoic-d5 Acid (RSD ≈9.0%) due to isotopic differentiation .

Q. What experimental strategies mitigate isotopic interference when using Heptanoic-d5 Acid as an internal standard in metabolomics?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to resolve m/z shifts caused by deuterium (e.g., +5 Da for Heptanoic-d5). Validate cross-talk between labeled and unlabeled ions via spiked recovery experiments. Adjust collision energy in tandem MS to minimize fragmentation overlap .

Q. How do kinetic isotope effects (KIEs) of Heptanoic-d5 Acid influence its metabolic flux analysis compared to non-deuterated analogs?

  • Methodological Answer : Deuterium at non-labile positions (e.g., C-2 or C-3) minimizes KIEs during β-oxidation. Compare flux ratios (deuterated vs. non-deuterated) using isotopomer spectral analysis (ISA). Control for enzyme-specific KIEs by validating results in knockout models or purified enzyme assays .

Q. What statistical frameworks address contradictions in deuterated acid bioavailability data across in vitro and in vivo models?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability (e.g., hepatic uptake differences between rodents and humans). Use Bayesian meta-analysis to reconcile in vitro permeability assays (e.g., Caco-2) with in vivo pharmacokinetic data. Report 95% confidence intervals for bioavailability estimates .

Data Interpretation & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in studies involving Heptanoic-d5 Acid?

  • Methodological Answer : Include batch-specific deuterium enrichment data (via NMR/MS) in supplementary materials. Replicate experiments across ≥3 independent cell or animal cohorts. For tracer studies, predefine acceptance criteria for isotopic enrichment (e.g., ≥5% above natural abundance) .

Q. What are the ethical and reporting standards for using deuterated compounds in preclinical research?

  • Methodological Answer : Disclose deuterium sources, synthetic protocols, and purity certifications in methods sections. Follow FAIR data principles: ensure raw MS/NMR datasets are archived in repositories like MetaboLights with DOIs. Address deuterium-specific safety protocols (e.g., waste disposal) in ethics statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.